molecular formula C13H19N3 B11889578 2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)- CAS No. 646056-70-4

2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-

Cat. No.: B11889578
CAS No.: 646056-70-4
M. Wt: 217.31 g/mol
InChI Key: AOHSAJIYKUYZCD-UHFFFAOYSA-N
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Description

2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[45]DECANE is a spirocyclic compound featuring a pyridine ring and a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE typically involves the formation of the spirocyclic core followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable diaza compound under acidic or basic conditions can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE is unique due to its specific combination of a pyridine ring and a diazaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

646056-70-4

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

2-pyridin-3-yl-2,6-diazaspiro[4.5]decane

InChI

InChI=1S/C13H19N3/c1-2-8-15-13(5-1)6-9-16(11-13)12-4-3-7-14-10-12/h3-4,7,10,15H,1-2,5-6,8-9,11H2

InChI Key

AOHSAJIYKUYZCD-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCN(C2)C3=CN=CC=C3

Origin of Product

United States

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